1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
Description
The compound 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide features a pyrazole carboxamide core linked to a piperidin-4-yl group substituted with a 5,6,7,8-tetrahydroquinazolin-4-yl moiety. This structure combines heterocyclic elements (pyrazole, tetrahydroquinazoline, and piperidine) known for diverse pharmacological activities, including kinase inhibition, receptor modulation, and enzyme targeting.
Properties
IUPAC Name |
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-23-16(6-9-21-23)18(25)22-13-7-10-24(11-8-13)17-14-4-2-3-5-15(14)19-12-20-17/h6,9,12-13H,2-5,7-8,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVOWLGPDDSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate amines.
Construction of the Tetrahydroquinazoline Moiety: This can be achieved through the reduction of quinazoline derivatives or via cyclization of suitable precursors.
Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and tetrahydroquinazoline moieties under specific conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC, in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may be explored for its efficacy in treating various diseases, depending on its biological activity and mechanism of action.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological targets. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Tetrahydroquinazoline Derivatives
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine (CAS: 1505440-59-4) shares the piperidine-tetrahydroquinazoline scaffold but lacks the pyrazole carboxamide group. The addition of the pyrazole carboxamide in the target compound may enhance binding affinity or solubility by introducing hydrogen-bonding motifs.
Pyrazole Carboxamide-Based Compounds
- Razaxaban (DPC 906, BMS-561389): A factor Xa inhibitor featuring a pyrazole carboxamide core with a trifluoromethyl group and aminobenzisoxazole substituent. Unlike the target compound, razaxaban’s P1 ligand (aminobenzisoxazole) and P4 moiety (fluorophenyl-imidazolyl) confer high selectivity for factor Xa over related proteases. The target compound’s tetrahydroquinazoline-piperidine system may redirect activity toward other serine proteases or kinases .
- 1-Methyl-N-(1-(4-(3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine : This analog replaces the pyrazole carboxamide with a benzoimidazol-2-amine group and includes an oxadiazole ring. Such modifications are associated with antimalarial activity, highlighting how substituent changes can pivot biological targets .
Benzamide Derivatives with Triazolo-Pyridin-yl Groups
Compounds like 5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-[1-(pyrazin-2-yl)piperidin-4-yl]benzamide (Example 19, ) share the piperidin-4-yl benzamide backbone but incorporate triazolo-pyridin-yl and pyrazine groups. These substituents likely enhance metabolic stability or modulate affinity for kinases or G-protein-coupled receptors (GPCRs) .
Tetrahydronaphthalene-Piperidine Analogs
Compounds such as (S)-N-(1-((5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide () feature a tetrahydronaphthalene ring instead of tetrahydroquinazoline. The hydroxy group and phenylpropionamide substituents may increase hydrophilicity, contrasting with the target compound’s fused quinazoline system, which could enhance aromatic stacking interactions .
Structural and Functional Implications
Biological Activity
1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : CHNO
- Molecular Weight : 396.5 g/mol
- CAS Number : 2034596-29-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of derivatives similar to this compound. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains.
Case Study: MurA Inhibitors
In a study focusing on MurA inhibitors as potential antimicrobial agents, derivatives were screened using molecular docking techniques. The results indicated that certain compounds demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics. For example:
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Compounds containing the pyrazole and quinazoline moieties have been reported to inhibit cell proliferation in several cancer cell lines.
The anticancer effects are believed to be mediated through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in malignant cells.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of related compounds. For example, certain derivatives have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
Key Findings
In a study evaluating anti-inflammatory effects:
- Compounds demonstrated significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, suggesting a robust anti-inflammatory mechanism .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
